molecular formula C14H15NOS B8196418 4-Methoxy-N-(4-(methylthio)phenyl)aniline

4-Methoxy-N-(4-(methylthio)phenyl)aniline

Cat. No.: B8196418
M. Wt: 245.34 g/mol
InChI Key: NNAVRCIAUVILJA-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(methylthio)phenyl)aniline is an organic compound with the molecular formula C14H15NOS It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a phenyl ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline typically involves the reaction of 4-methoxyaniline with 4-(methylthio)benzaldehyde under specific conditions. One common method is the use of a condensation reaction, where the reactants are heated in the presence of a suitable catalyst, such as an acid or base, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-(methylthio)phenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-Methoxy-N-(4-(methylthio)phenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-(methylthio)phenyl)aniline involves its interaction with specific molecular targets. The methoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-(4-(methylthio)phenyl)aniline is unique due to the presence of both methoxy and methylthio groups, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific research applications .

Properties

IUPAC Name

4-methoxy-N-(4-methylsulfanylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAVRCIAUVILJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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